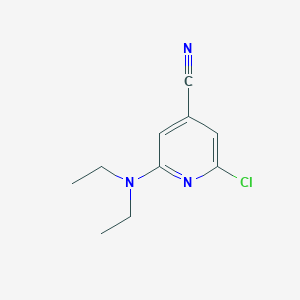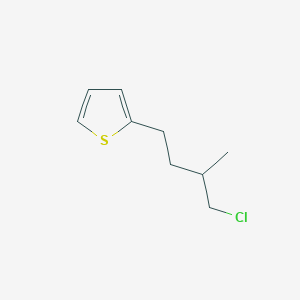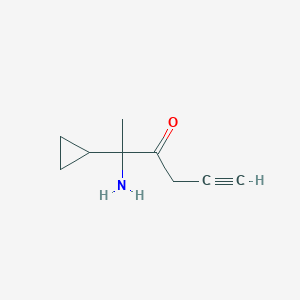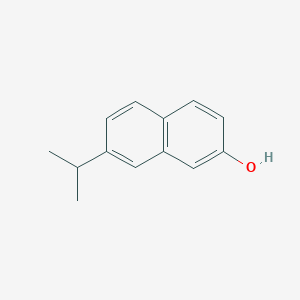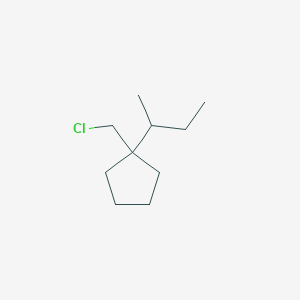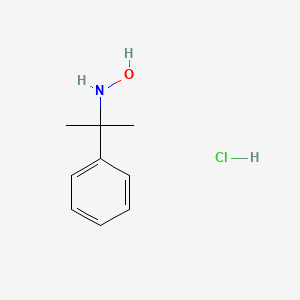![molecular formula C16H25NO4 B13199907 ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)
ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetone with isopropylamine to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group.
Carbamate Formation: Finally, the hydroxylated intermediate reacts with ethyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the carbamate group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is a ketone derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
科学研究应用
Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups play a crucial role in binding to enzymes or receptors, leading to a cascade of biochemical reactions. The carbamate group may also contribute to the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the methoxyphenyl group.
2-Propanone, 1-(4-methoxyphenyl): Shares the methoxyphenyl group but differs in other functional groups.
Uniqueness
Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H25NO4 |
|---|---|
分子量 |
295.37 g/mol |
IUPAC 名称 |
ethyl N-[(1S,2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C16H25NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15,18H,5,10H2,1-4H3,(H,17,19)/t14-,15+/m0/s1 |
InChI 键 |
QSKZFQYUBXZGPJ-LSDHHAIUSA-N |
手性 SMILES |
CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](CO)C(C)C |
规范 SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CO)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)

![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)
